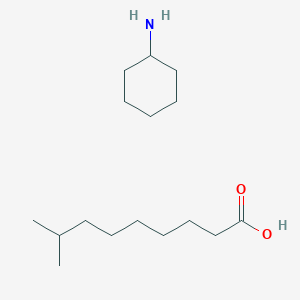![molecular formula C9H10O2 B8586888 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol CAS No. 66947-61-3](/img/structure/B8586888.png)
5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxybicyclo[420]octa-1(6),2,4-trien-7-ol is an organic compound characterized by a benzocyclobutene core with a methoxy group at the 6-position and a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 2-(2-methoxyphenyl)ethanol using a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzocyclobutene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a methoxy-substituted benzocyclobutene.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 6-methoxy-1,2-dihydrobenzocyclobutene-1-one.
Reduction: Formation of 6-methoxybenzocyclobutene.
Substitution: Formation of various substituted benzocyclobutene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Bromobenzocyclobutene: Similar core structure but with a bromine atom instead of a methoxy group.
6-Methoxy-2(3H)-benzoxazolone: Another methoxy-substituted benzocyclobutene derivative with different functional groups.
Uniqueness: 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy and hydroxyl group on the benzocyclobutene core makes it a versatile compound for various applications.
Properties
CAS No. |
66947-61-3 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol |
InChI |
InChI=1S/C9H10O2/c1-11-8-4-2-3-6-5-7(10)9(6)8/h2-4,7,10H,5H2,1H3 |
InChI Key |
SWKMXWZMFAAWGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
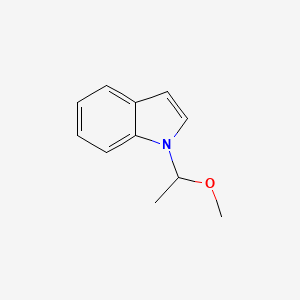
![Methyl (2S)-2-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B8586807.png)
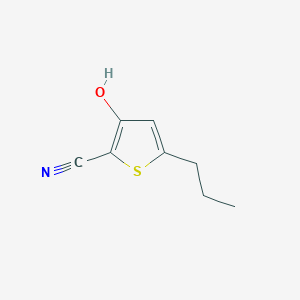
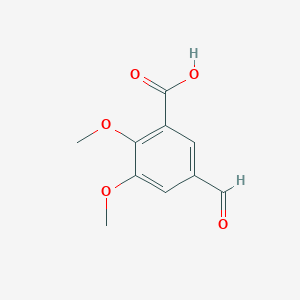
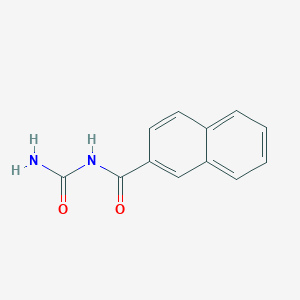
![4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine](/img/structure/B8586827.png)
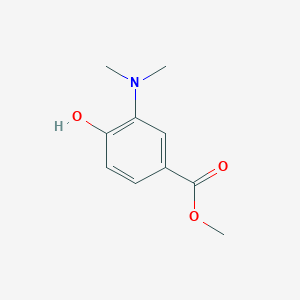

![6-bromo-2,3-dihydro-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-quinazolinone](/img/structure/B8586854.png)
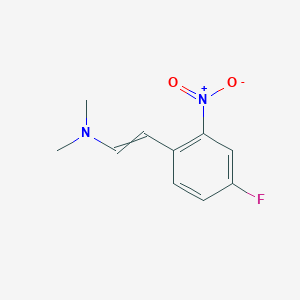
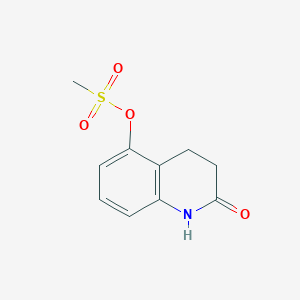
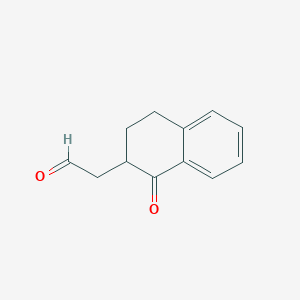
![Propanamide, N-[4-(ethoxymethyl)-4-piperidinyl]-N-phenyl-](/img/structure/B8586898.png)
